molecular formula C11H15N B13849309 3-((R)-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile

3-((R)-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile

Cat. No.: B13849309
M. Wt: 161.24 g/mol
InChI Key: UMNFQADPLQIMLI-RRKGBCIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is an organic compound with a complex structure that includes a cyclohexadiene ring and a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form a nitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Hydroxynitriles and other nitrile derivatives.

Scientific Research Applications

3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the hydride nucleophile from LiAlH4 attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and further reduced to form a primary amine .

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the cyclohexadiene ring.

    Cyclohexadiene derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is unique due to its combination of a cyclohexadiene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-[(1R)-4-methylcyclohexa-2,4-dien-1-yl]butanenitrile

InChI

InChI=1S/C11H15N/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3-5,10-11H,6-7H2,1-2H3/t10?,11-/m1/s1

InChI Key

UMNFQADPLQIMLI-RRKGBCIJSA-N

Isomeric SMILES

CC1=CC[C@@H](C=C1)C(C)CC#N

Canonical SMILES

CC1=CCC(C=C1)C(C)CC#N

Origin of Product

United States

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